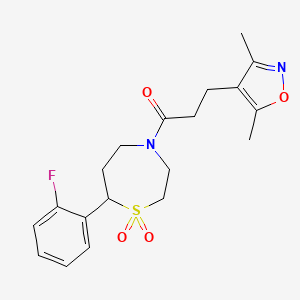
3-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one is a useful research compound. Its molecular formula is C19H23FN2O4S and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H20FN3O4S, and it features a combination of isoxazole and thiazepane moieties, which are known for their diverse biological activities. The presence of a fluorophenyl group enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The thiazepan ring is believed to play a crucial role in modulating enzyme activity and receptor binding. The isoxazole moiety may contribute to its anti-inflammatory and anti-cancer properties by inhibiting certain pathways involved in cell proliferation and survival.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits significant biological activity:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation. In vitro studies indicate that it can induce apoptosis in cancer cells by activating caspase pathways.
- Antiviral Properties : Preliminary evaluations suggest that the compound may possess antiviral activity against specific viruses, potentially through mechanisms involving inhibition of viral replication.
- Anti-inflammatory Effects : The compound’s structural components are associated with the modulation of inflammatory pathways, making it a candidate for further exploration in inflammatory disease models.
Research Findings
The following table summarizes key findings from various studies related to the biological activity of the compound:
Case Study 1: Antitumor Efficacy
In a controlled study involving human cancer cell lines (e.g., U266), the compound demonstrated significant antiproliferative effects with an IC50 value of approximately 8 µM. The mechanism was linked to cell cycle arrest at the G0/G1 phase and subsequent apoptosis induction.
Case Study 2: Antiviral Activity Against HSV-1
A study assessed the antiviral properties of the compound against Herpes Simplex Virus type 1 (HSV-1). Results indicated that the compound effectively inhibited viral replication with an EC50 value of 5 µM, showcasing its potential as a therapeutic agent for viral infections.
Case Study 3: Inflammation Modulation
Research focused on the anti-inflammatory effects revealed that treatment with the compound significantly lowered levels of pro-inflammatory cytokines in vitro. This suggests a potential role in managing inflammatory diseases.
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-13-15(14(2)26-21-13)7-8-19(23)22-10-9-18(27(24,25)12-11-22)16-5-3-4-6-17(16)20/h3-6,18H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYRABHUKHDRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














